

Application of AZ960 in High-Throughput Screening: Notes and Protocols

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Compound of Interest

Compound Name: AZ960

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **AZ960**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in high-throughput screening (HTS) applications. **AZ960** is a valuable tool for investigating the JAK/STAT signaling pathway and for identifying novel modulators of this pathway in drug discovery efforts.^{[1][2][3][4]}

Introduction to AZ960

AZ960 is a small molecule inhibitor that primarily targets the JAK2 kinase, a critical component of the JAK/STAT signaling pathway.^{[1][4]} This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous diseases, including myeloproliferative neoplasms and various cancers.^{[3][4]} **AZ960** exerts its effects by competing with ATP for the kinase's binding site, thereby inhibiting its phosphorylation activity and downstream signaling events.^{[1][2]} Its ability to induce growth arrest and apoptosis in cancer cells makes it a significant compound for both basic research and therapeutic development.^{[1][3][5]}

Data Presentation

Biochemical Potency and Selectivity

The following table summarizes the in vitro biochemical activity of **AZ960** against various kinases.

Target Kinase	Parameter	Value (nM)	Notes
JAK2	K _i	0.45	Potent inhibition.[1][4][6]
JAK2	IC ₅₀	<3	Strong inhibition at ATP K _m . [1][2]
JAK3	IC ₅₀	9	Demonstrates 3-fold selectivity for JAK2 over JAK3.[1][2]
TrkA	IC ₅₀	~100	Activity observed at higher concentrations. [1][5]
Aurora-A	IC ₅₀	~100	Activity observed at higher concentrations. [5][6]
ARK5	IC ₅₀	Not specified	Inhibited by less than 50% at 0.1 μM.[1]

A kinase panel screening of **AZ960** against 83 different kinases at a concentration of 0.1 μM revealed that it inhibited 11 kinases by more than 50%.[2][7]

Cellular Activity

The following table summarizes the cellular activity of **AZ960** in various cell lines.

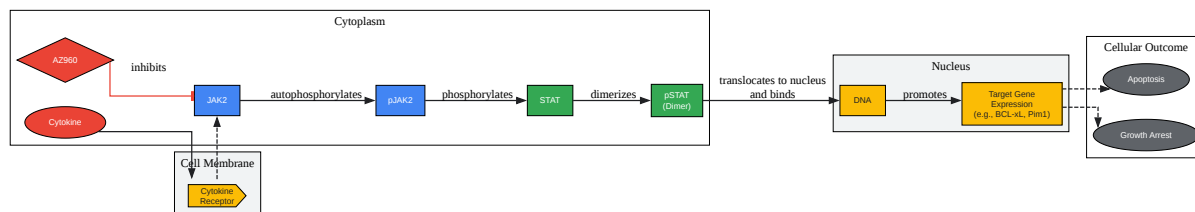
Cell Line	Assay	Parameter	Value (nM)
TEL-JAK2 Ba/F3	STAT5 Phosphorylation	IC ₅₀	15
TEL-JAK2 Ba/F3	Cell Proliferation	GI ₅₀	25
TEL-JAK1 Ba/F3	Cell Proliferation	GI ₅₀	230
TEL-JAK3 Ba/F3	Cell Proliferation	GI ₅₀	279
TEL-Tyk2 Ba/F3	Cell Proliferation	GI ₅₀	214
SET-2	Cell Proliferation	GI ₅₀	33
MT-1 (HTLV-1 infected T-cell)	Cell Proliferation	Not specified	Induces growth arrest and apoptosis.[5]
MT-2 (HTLV-1 infected T-cell)	Cell Proliferation	Not specified	Induces growth arrest and apoptosis.[5]

AZ960 demonstrates 15-30-fold selectivity for TEL-JAK2-driven STAT5 phosphorylation compared to cell lines driven by other JAK family members.[1][2]

Signaling Pathway and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition by AZ960

AZ960 inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT3 and STAT5.[1][4] This blockade leads to the downregulation of target genes involved in cell survival and proliferation, such as BCL-xL, Pim1, and Pim2, ultimately inducing apoptosis.[2][4]

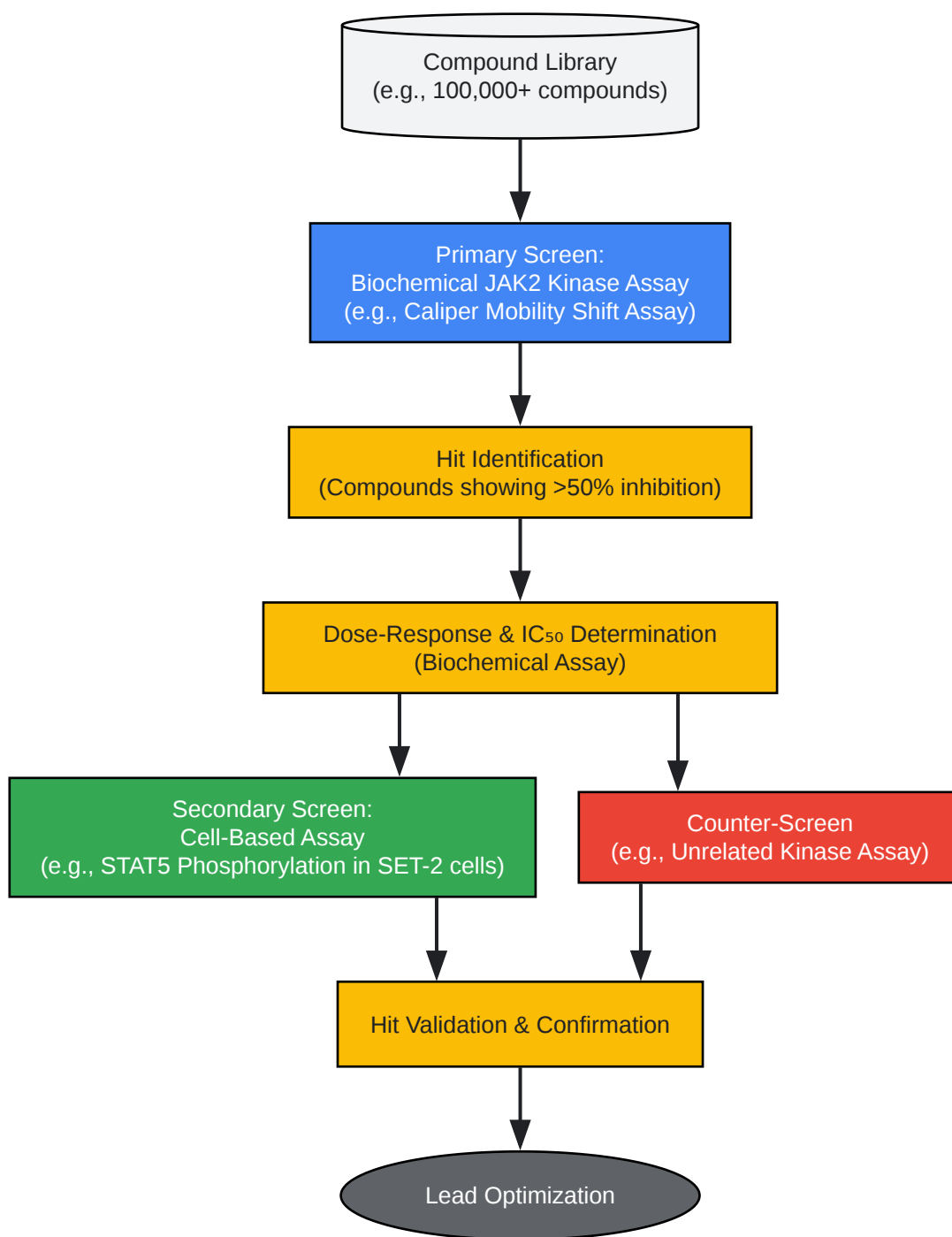


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Caption: Inhibition of the JAK/STAT signaling pathway by **AZ960**.

High-Throughput Screening Workflow for JAK2 Inhibitors

A typical HTS workflow to identify novel JAK2 inhibitors would involve a primary biochemical screen followed by secondary cell-based assays for confirmation and characterization of hits.



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Caption: High-throughput screening workflow for identifying JAK2 inhibitors.

Experimental Protocols

Biochemical JAK2 Kinase Assay (Mobility Shift Assay)

This protocol is suitable for high-throughput screening to measure the direct inhibitory effect of compounds on JAK2 kinase activity.

Materials:

- Recombinant JAK2 kinase (amino acids 808-1132)
- Fluorescently labeled peptide substrate (e.g., FL-Ahx-IPTSPITTTYFFFFKKK-COOH)
- ATP
- **AZ960** (as a positive control)
- Assay Buffer: 75 mM HEPES, pH 7.3
- Test compounds dissolved in DMSO
- Caliper LC3000 or similar microfluidics-based kinase assay platform
- Microplates (e.g., 384-well)

Procedure:

- Prepare a reaction mixture containing the peptide substrate (100 nM) and ATP (15 μ M) in the assay buffer.^[1]
- Dispense the reaction mixture into the wells of a microplate.
- Add test compounds or **AZ960** at various concentrations (e.g., from 0.003 μ M to 30 μ M) to the wells.^[1] Include DMSO-only wells as a negative control.
- Initiate the kinase reaction by adding the recombinant JAK2 enzyme to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction according to the instrument manufacturer's instructions.

- Analyze the plate on the Caliper LC3000 system. The instrument measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- For active compounds, determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based STAT5 Phosphorylation Assay

This assay measures the ability of a compound to inhibit JAK2 activity within a cellular context.

Materials:

- TEL-JAK2 Ba/F3 or SET-2 cells
- Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
- **AZ960** (as a positive control)
- Test compounds dissolved in DMSO
- Lysis buffer
- Antibodies: Anti-phospho-STAT5 (pY694) and Anti-total-STAT5
- Detection system (e.g., Western blot, ELISA, or a homogeneous assay format like HTRF or AlphaLISA)
- 96-well or 384-well cell culture plates

Procedure:

- Seed the cells into the wells of a microplate at a predetermined density (e.g., 5,000 cells/well for TEL-JAK Ba/F3 cells) and allow them to attach or stabilize overnight.[\[1\]](#)

- Treat the cells with various concentrations of test compounds or **AZ960** for a specified duration (e.g., 1-2 hours).
- Lyse the cells to release the intracellular proteins.
- Detect the levels of phosphorylated STAT5 and total STAT5 using a suitable immunoassay format.
- Normalize the phospho-STAT5 signal to the total STAT5 signal for each well.
- Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the DMSO-treated control.
- Determine the IC₅₀ values for active compounds.

Cell Proliferation Assay (AlamarBlue)

This assay assesses the effect of compounds on the proliferation of JAK2-dependent cell lines.

Materials:

- SET-2 or TEL-JAK2 Ba/F3 cells
- Cell culture medium
- **AZ960** (as a positive control)
- Test compounds dissolved in DMSO
- AlamarBlue reagent
- 96-well cell culture plates
- Fluorescence microplate reader

Procedure:

- Seed cells into 96-well plates at an appropriate density (e.g., 20,000 cells/well for SET-2, 2,000 cells/well for TEL-JAK2 Ba/F3).[1]

- Allow the cells to grow for 24 hours.[1]
- Add various concentrations of test compounds or **AZ960** to the wells.
- Incubate the plates for an appropriate period (e.g., 48 hours for TEL-JAK Ba/F3 cells, 72 hours for SET-2 cells).[1]
- Add AlamarBlue reagent (10 μ L/well) to each well and incubate for 2-4 hours at 37°C.[1]
- Measure the fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~600 nm.[1]
- Normalize the data to the percent of the DMSO-treated control.
- Calculate the GI₅₀ (the concentration that causes 50% growth inhibition) values by fitting the data to a dose-response curve.[1]

Conclusion

AZ960 serves as a powerful tool for high-throughput screening campaigns aimed at discovering and characterizing novel inhibitors of the JAK2 signaling pathway. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize **AZ960** as a reference compound and to develop robust screening assays. The detailed methodologies for biochemical and cell-based assays can be adapted for HTS formats to facilitate the identification of new chemical entities with therapeutic potential.

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